Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
Overview
Description
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate (GMP-PNP, Gpp (NH)p) is a non-hydrolyzable analog of GTP that binds and irreversibly activates G proteins . It is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .
Synthesis Analysis
Guanosine 5’-[beta,gamma-imido]triphosphate (GMP-PNP) is a synthetically prepared analog of Guanosine 5’-Triphosphate (GTP), where an NH group rather than an O forms the beta-gamma bridge . This linkage with the NH group in the triphosphate moiety is non-hydrolyzable .Molecular Structure Analysis
The molecular structure of Guanosine 5’-[beta,gamma-imido]triphosphate involves an NH group rather than an O forming the beta-gamma bridge . This results in a non-hydrolyzable linkage in the triphosphate moiety .Chemical Reactions Analysis
Guanosine 5’-[beta,gamma-imido]triphosphate is involved in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .Physical And Chemical Properties Analysis
Guanosine 5’-[beta,gamma-imido]triphosphate is a white powder . It is soluble in water at 50 mg/mL . The empirical formula is C10H14N6Na3O13P3 and the molecular weight is 588.14 (anhydrous basis) .Scientific Research Applications
Activation of G Proteins
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is a non-hydrolyzable analog of GTP that binds and irreversibly activates G proteins . This makes it a valuable tool in the study of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signal transduction.
Protein Synthesis Studies
A cycle of GTP binding, hydrolysis, and release is required for the initiation of protein translocation across the endoplasmic reticulum . Therefore, this compound is often used in studies of protein synthesis .
K-RAS Interactions with the Membrane
This compound has been used to study K-RAS interactions with the membrane . K-RAS is a protein that plays a key role in regulating cellular responses to extracellular stimuli. Understanding its interactions with the membrane can provide insights into many biological processes and diseases, including cancer.
Crystallization of Mycobacterium tuberculosis FtsZ
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate has been used for the crystallization of Mycobacterium tuberculosis FtsZ . FtsZ is a protein essential for bacterial cell division, and understanding its structure can aid in the development of new antibiotics.
Translation Initiation Inhibitor
This compound acts as a translation initiation inhibitor for the analysis of the 48S pre-initiation complex . This can help researchers understand the process of translation initiation, a key step in protein synthesis.
GTP-Activation, GTP-Inhibition, GTP Transport, GTP Hydrolysis, and GTP Structure Stabilization
Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .
Mechanism of Action
- Role of Targets : Notably, it activates signal transducing G proteins, which play crucial roles in various cellular processes. These processes include proliferation, differentiation, and the activation of intracellular kinase cascades .
- Upon binding to its targets, 5’-GTP trisodium salt modulates their activity. For instance:
- It regulates proliferation and apoptosis by influencing the hydrolysis of GTP by small GTPases such as Ras and Rho .
- It competitively inhibits ribosome-dependent GTPase, affecting the translocation step in protein synthesis .
- It forms stabilized complexes with the α-subunit of the signal receptor particle (SRP) during protein translocation through membranes .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNRMUNXAROIT-CYCLDIHTSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6Na3O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylyl imidodiphosphate | |
CAS RN |
148892-91-5 | |
Record name | Guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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